N-cyclooctylpiperidin-1-amine
Description
Contextualization within Amine Chemistry and Heterocyclic Systems
N-cyclooctylpiperidin-1-amine is a member of the N-amino-piperidine family, a class of hydrazone derivatives. The presence of the N-N bond introduces unique reactivity when compared to simple secondary amines. nih.gov The exocyclic nitrogen atom, bearing the cyclooctyl group, is nucleophilic and can participate in a variety of chemical transformations.
The piperidine (B6355638) ring itself is a saturated six-membered heterocycle containing one nitrogen atom. nih.gov This structural motif is a cornerstone in synthetic and medicinal chemistry. The chemistry of piperidine is dominated by the nucleophilicity and basicity of the endocyclic nitrogen, although in this compound, this is somewhat modulated by the presence of the adjacent exocyclic nitrogen.
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to introduce a basic nitrogen center, which can be crucial for molecular interactions with biological targets and for improving pharmacokinetic properties. The conformational flexibility of the piperidine ring, existing predominantly in a chair conformation, allows for precise three-dimensional positioning of substituents.
A comprehensive search of the current academic literature reveals a significant gap in the specific investigation of this compound. There is a lack of published research detailing its synthesis, spectroscopic characterization, and reactivity. This absence of dedicated studies presents a clear opportunity for fundamental chemical research.
Key areas ripe for investigation include:
Synthesis: The development of efficient and selective synthetic routes to this compound and its derivatives is a primary opportunity. General methods for the N-alkylation of piperidine or the reductive amination of piperidin-1-amine with cyclooctanone (B32682) could be explored and optimized for this specific substrate. researchgate.netorganic-chemistry.org
Conformational Analysis: A detailed study of the conformational preferences of the cyclooctyl group and the piperidine ring in this molecule would provide valuable structural insights.
Reactivity Studies: A thorough investigation of the reactivity of both the endocyclic and exocyclic nitrogen atoms is needed. This would include exploring its basicity, nucleophilicity in various reactions, and potential for N-N bond cleavage under specific conditions.
Exploration of Analogs: The synthesis and study of a library of related compounds, with variations in the cycloalkyl group and substitutions on the piperidine ring, would allow for the establishment of structure-activity relationships in various contexts.
Table 2: Potential Research Directions for this compound
| Research Area | Key Questions to Address | Potential Methodologies |
| Synthesis | What is the most efficient method for the synthesis of this compound? | Reductive amination, N-alkylation |
| Structural Analysis | What are the preferred conformations of the molecule? | NMR spectroscopy, X-ray crystallography, computational modeling |
| Reactivity | What is the relative reactivity of the two nitrogen atoms? | pKa determination, kinetic studies of reactions |
| Analog Development | How do changes in the cycloalkyl group affect the properties of the molecule? | Parallel synthesis, comparative analysis of analogs |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclooctylpiperidin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-5-9-13(10-6-3-1)14-15-11-7-4-8-12-15/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFONFVWPZUJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Cyclooctylpiperidin 1 Amine
Classical and Modern Synthetic Routes for Piperidin-1-amines
The assembly of the N-cyclooctylpiperidin-1-amine structure relies on established and contemporary reactions that form the bond between the piperidine (B6355638) nitrogen and the cyclooctyl ring.
Reductive amination is a highly efficient and widely used method for forming C-N bonds, making it a primary strategy for the synthesis of this compound. researchgate.net This two-step, often one-pot, procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. researchgate.netpearson.com
For the synthesis of this compound, this approach entails the condensation of cyclooctanone (B32682) with piperidin-1-amine. The resulting iminium ion intermediate is then reduced in situ. A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and mildness of conditions.
Common Reducing Agents for Reductive Amination:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a particularly mild and selective reagent, often preferred for acid-sensitive substrates. It is capable of reducing the iminium ion intermediate without affecting the initial carbonyl group. nih.govnih.gov
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic pH, where iminium ion formation is favored.
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. chim.it It is a clean method, with water being the only byproduct, but it may require elevated pressure and temperature and is not compatible with functional groups that can also be reduced, such as alkenes or alkynes.
The versatility of this method allows for the synthesis of a vast array of N-substituted piperidines by varying the ketone and amine starting materials. chim.itresearchgate.net
Table 1: Reductive Amination Reaction Parameters
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Conditions | Ref. |
| Cyclooctanone | Piperidin-1-amine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temperature, 12-24h | nih.gov |
| Cyclohexanone | Piperidine | H₂/Pd-C | Methanol | 35 atm H₂, 80°C | chim.it |
| N-methyl-4-piperidone | 2-(Piperazin-1-yl)ethanamine derivative | NaBH(OAc)₃ | Acetonitrile | Room Temperature, 4h | nih.gov |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature | nih.gov |
Direct alkylation of the piperidine nitrogen provides another straightforward route to this compound. This nucleophilic substitution reaction involves the attack of the nitrogen atom of piperidin-1-amine on an electrophilic cyclooctyl substrate. wikipedia.org
The most common electrophiles are cyclooctyl halides (e.g., cyclooctyl bromide, cyclooctyl iodide) or cyclooctyl sulfonates (e.g., tosylate, mesylate), which possess a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Challenges in this method can include the potential for elimination reactions, especially with sterically hindered substrates or strong bases, and the lower reactivity of some alkyl halides. wikipedia.org However, for a secondary amine like piperidin-1-amine, the problem of over-alkylation to form a quaternary ammonium (B1175870) salt is not a concern when forming the tertiary amine product. wikipedia.org
An alternative synthetic strategy involves the formation of a molecule containing the complete carbon skeleton of the target compound, followed by the chemical reduction of a functional group to the desired amine.
Reduction of Amides: This approach would begin with the synthesis of N-(cyclooctanecarbonyl)piperidin-1-amine. This amide precursor can be formed by reacting cyclooctanecarbonyl chloride with piperidin-1-amine. The subsequent reduction of the amide carbonyl group is a powerful transformation that yields the target amine. Strong reducing agents are required for this step, with Lithium Aluminum Hydride (LiAlH₄) being the classic choice. More modern methods utilize borane (B79455) complexes (e.g., BH₃·THF) or various silane-based reducing systems, which can offer better functional group tolerance. organic-chemistry.orgacs.org
Reduction of Nitro Compounds: The reduction of a nitro group to a primary amine is one of the most reliable transformations in organic synthesis. researchgate.netorganic-chemistry.org A hypothetical precursor, such as 1-nitro-1-(piperidin-1-yl)cyclooctane, could be reduced to form this compound. A wide array of reagents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts), or metal-acid combinations like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). wikipedia.orgorientjchem.org The choice of reagent depends on the presence of other sensitive functional groups in the molecule. organic-chemistry.org
Reduction of Nitriles: While the addition of amines to nitriles often leads to amidines, rsc.orgnih.gov the reduction of a nitrile group to a primary amine is a standard procedure. A synthetic route could be envisioned where a cyano-containing cyclooctyl group is attached to the piperidine, and this nitrile is then reduced. Reagents such as LiAlH₄ or catalytic hydrogenation are effective for converting nitriles to primary amines. olemiss.edu
Several classical name reactions provide pathways to amines, although their direct applicability to synthesizing this compound varies.
Hofmann and Curtius Rearrangements: Both the Hofmann rearrangement (starting from a primary amide) and the Curtius rearrangement (starting from an acyl azide) are powerful methods for producing primary amines with one less carbon atom than the starting material. jove.comyoutube.com A key feature of both reactions is the formation of an isocyanate intermediate (R-N=C=O). libretexts.orgnih.govwikipedia.org For instance, cyclooctanecarbonyl azide, derived from cyclooctanecarboxylic acid, undergoes the Curtius rearrangement upon heating to yield cyclooctyl isocyanate. nih.govwikipedia.org While this isocyanate can be hydrolyzed with water to produce a primary amine (cyclooctylamine), it can also be trapped by other nucleophiles. However, reacting cyclooctyl isocyanate with piperidin-1-amine would yield a urea (B33335) derivative, not the target amine. Therefore, these rearrangements are not direct routes to this compound itself.
Gabriel Synthesis: The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, specifically designed to avoid the over-alkylation issues seen in direct alkylation of ammonia (B1221849). wikipedia.orglibretexts.org The process uses the potassium salt of phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile, attacking an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure) or under acidic/basic conditions, to release the pure primary amine. thermofisher.comchemistrysteps.com This method is explicitly for synthesizing primary amines (R-NH₂) and is therefore not a direct route to the tertiary amine this compound. It could, however, be used to synthesize a precursor like cyclooctylamine from cyclooctyl bromide.
N-substituted amines like this compound are important precursors for the synthesis of biguanides, a class of compounds with significant therapeutic applications. researchgate.net The synthesis of biguanides typically involves the addition of an amine to a cyanamide (B42294) derivative. nih.govresearchgate.net
One of the most direct methods is the reaction of an amine hydrochloride salt with 1-cyanoguanidine (dicyandiamide). scholaris.ca In this context, this compound would first be converted to its hydrochloride salt. Heating this salt with dicyandiamide, often in a solvent like 1-butanol (B46404) or even water, leads to the formation of the corresponding N¹,N¹-dicyclooctyl-N⁵-piperidin-1-yl-biguanide. scholaris.canih.gov Microwave irradiation has also been employed to accelerate this reaction. scholaris.ca Other pathways involve reacting the amine with N-cyano-S-methylisothioureas, which can be advantageous for creating more complex, polysubstituted biguanides. nih.gov
Table 2: Major Synthetic Routes to Biguanides from Amines
| Amine Source | Reagent | General Conditions | Product Type | Ref. |
| Amine Hydrochloride | Cyanoguanidine (Dicyandiamide) | Reflux in solvent (e.g., water, butanol) or microwave | N-Substituted Biguanide | scholaris.canih.gov |
| Primary/Secondary Amine | Sodium Dicyanoazanide + HCl | Acidic medium | Symmetric Biguanides | scholaris.ca |
| Primary/Secondary Amine | N¹-Cyano-S-methylisothioureas | Lewis acid catalyst (e.g., FeCl₃) | Polysubstituted Biguanides | researchgate.netnih.gov |
Stereoselective Synthesis of this compound and its Analogs
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing chiral analogs that may have important applications. Such analogs would feature stereocenters on the piperidine ring or the cyclooctyl group.
Methods for achieving stereocontrol in the synthesis of substituted piperidines include:
Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst or a chiral auxiliary. For example, a prochiral ketone could be reacted with an amine in the presence of a chiral hydrogenation catalyst (e.g., a complex of rhodium or iridium with a chiral ligand) to produce a specific enantiomer of the resulting amine.
Chemo-enzymatic Approaches: Biocatalysis offers a powerful route to chiral molecules under mild conditions. Enzymes like amine oxidases and ene-reductases can be used in cascade reactions to convert activated pyridines into highly stereo-enriched substituted piperidines. nih.gov This strategy allows for the precise installation of multiple stereocenters.
Use of Chiral Starting Materials: A straightforward approach is to begin with a chiral starting material. For instance, a chiral substituted piperidine or a chiral cyclooctanone derivative could be used in a reductive amination or alkylation reaction. If the reaction does not affect the existing stereocenter, its configuration will be retained in the final product. rsc.org Diastereoselective cyclization reactions are also commonly used to create polysubstituted piperidine rings with defined relative stereochemistry. ajchem-a.com
These advanced synthetic strategies open the door to exploring the vast chemical space of chiral N-substituted piperidine analogs, which is crucial for the development of new chemical entities with specific biological functions.
Functionalization and Derivatization of the this compound Core
The chemical scaffold of this compound presents a versatile platform for the development of novel molecules through targeted functionalization and derivatization. The distinct electronic and steric properties of the cyclooctyl and piperidine moieties allow for selective modifications, enabling the synthesis of a diverse range of compounds. These derivatization strategies are crucial for exploring the structure-activity relationships of this chemical class and for creating specialized chemical tools.
Modification of the Cyclooctyl Moiety
The large, flexible cyclooctyl ring offers several avenues for structural modification, which can significantly influence the physicochemical properties of the parent molecule.
One primary strategy for functionalizing the cyclooctyl group involves the use of pre-functionalized cyclooctane (B165968) derivatives in the initial synthesis. For instance, the reductive amination of a functionalized cyclooctanone with N-aminopiperidine can introduce a variety of substituents onto the cyclooctyl ring. libretexts.orglibretexts.orgresearchgate.net This approach allows for the incorporation of functional groups such as esters, ketones, and halogens, which can serve as handles for further chemical transformations. umn.edu
Another approach is the direct functionalization of the this compound core, although this can be more challenging due to the relative inertness of the cycloalkane C-H bonds. However, modern catalytic methods, such as those involving silver-catalyzed C-H functionalization of cyclic aldimines, suggest that direct modification of the cyclooctyl ring may be feasible under specific conditions. rsc.org
The table below illustrates potential derivatives of this compound that could be synthesized through the modification of the cyclooctyl moiety.
| Derivative Name | Modification Strategy | Potential Precursor |
| 4-(1-Piperidin-1-ylamino)cyclooctan-1-ol | Reductive amination | 4-Hydroxycyclooctanone |
| Methyl 4-(1-piperidin-1-ylamino)cyclooctane-1-carboxylate | Reductive amination | Methyl 4-oxocyclooctane-1-carboxylate |
| 1-((4-Bromocyclooctyl)amino)piperidine | Reductive amination | 4-Bromocyclooctanone |
This table presents hypothetical derivatives for illustrative purposes based on established chemical principles.
Substituent Effects on Piperidine Ring Reactivity
The N-cyclooctyl group on the exocyclic nitrogen of the piperidine ring exerts a notable influence on the ring's reactivity. The steric bulk of the cyclooctyl substituent can hinder the approach of reactants to the piperidine nitrogen, potentially affecting its nucleophilicity and basicity.
In reactions involving the piperidine nitrogen, such as alkylation or acylation, the large cyclooctyl group can decrease the reaction rate compared to less sterically hindered N-substituted piperidines. This steric hindrance can also influence the conformational equilibrium of the piperidine ring, which in turn can affect the orientation of substituents and their reactivity.
Furthermore, the electronic nature of substituents on the cyclooctyl ring can have a more distant, yet still significant, effect on the piperidine nitrogen. Electron-withdrawing groups on the cyclooctyl moiety can decrease the electron density on the piperidine nitrogen, reducing its basicity and nucleophilicity. Conversely, electron-donating groups would be expected to have the opposite effect. These substituent effects are critical considerations in the design of synthetic routes and in the modulation of the chemical properties of this compound derivatives.
Preparation of this compound Conjugates and Chemical Probes
The presence of the secondary amine in the this compound scaffold makes it an excellent candidate for conjugation to other molecules, including peptides, fluorophores, and affinity labels, to create chemical probes. nih.gov These probes are invaluable tools for studying biological systems.
A common strategy for creating such conjugates is to react the secondary amine with an appropriate electrophilic reagent. For example, reaction with an isothiocyanate can yield a thiourea-linked conjugate, a linkage known for its stability. nih.gov Similarly, activated esters, such as N-hydroxysuccinimide (NHS) esters, can react with the amine to form a stable amide bond. nih.gov
For the development of targeted chemical probes, this compound can be conjugated to molecules with specific binding properties. The synthesis of these conjugates often involves a linker or spacer to minimize steric hindrance between the this compound core and the conjugated molecule.
The following table outlines several strategies for the preparation of this compound conjugates.
| Conjugation Strategy | Reagent Type | Resulting Linkage | Example Application |
| Thiourea formation | Isothiocyanate | Thiourea | Fluorescent labeling with FITC |
| Amide bond formation | NHS ester | Amide | Peptide conjugation |
| Thioether formation | Maleimide | Thioether | Biotinylation for affinity studies |
This table presents plausible conjugation strategies based on established chemical reactions.
Lack of Specific Research Data Precludes Detailed Analysis of this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound this compound. Consequently, the generation of a detailed article focusing on its advanced spectroscopic and chromatographic characterization, as per the requested outline, is not possible at this time.
The inquiry sought an in-depth analysis structured around high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This included highly specific sub-topics such as tandem mass spectrometry for fragmentation analysis, isotope and covalent labeling techniques for quantitative and conformational studies, and various one- and two-dimensional NMR techniques for structural assignment and dynamic analysis.
While general principles and methodologies for these analytical techniques are well-established for related classes of compounds like piperidine derivatives and other cyclic amines, no published studies appear to have applied them to this compound specifically. nih.govwhitman.eduresearchgate.net The creation of a scientifically accurate and authoritative article, complete with the requested detailed research findings and data tables, is contingent on the availability of such primary research. Without experimental data from high-resolution mass spectrometry or advanced NMR studies on this compound, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy.
Further investigation into the characterization of analogous N-substituted piperidines and cyclic amines confirms that while techniques like mass spectrometry are crucial for structural elucidation, the specific fragmentation patterns and NMR spectral data are unique to each compound and cannot be accurately extrapolated to an uncharacterized molecule. researchgate.netnih.govwhiterose.ac.uk
Therefore, until this compound is synthesized and characterized in a peer-reviewed scientific setting, the information required to fulfill the request remains unavailable.
Advanced Spectroscopic and Chromatographic Characterization of N Cyclooctylpiperidin 1 Amine
X-ray Crystallography for Solid-State Structure Determination
While specific crystal structure data for N-cyclooctylpiperidin-1-amine is not publicly available, the principles of X-ray crystallography can be applied to predict and understand its solid-state architecture based on studies of related piperidine (B6355638) derivatives. nih.govrsc.orgrsc.orgnih.govmdpi.com X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical step. nih.gov This process typically involves slow crystallization from a suitable solvent. Once a crystal is obtained and mounted on a diffractometer, the diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.comrsc.org
Elucidation of Crystal Packing and Supramolecular Interactions
The way individual molecules of this compound arrange themselves in the solid state is known as crystal packing. This arrangement is governed by various non-covalent interactions, collectively termed supramolecular interactions. In the absence of strong hydrogen bond donors like hydroxyl or carboxyl groups, the crystal packing of this compound would likely be dominated by weaker van der Waals forces and potentially weak C-H···N or C-H···π interactions.
Conformational Analysis in Crystalline State
X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. For this compound, this would reveal the preferred conformation of both the piperidine and the cyclooctyl rings. The piperidine ring is known to adopt a chair conformation to minimize steric strain. nih.gov The orientation of the cyclooctyl group relative to the piperidine ring (i.e., axial vs. equatorial) would be definitively established.
The conformation of the eight-membered cyclooctyl ring is more complex, with several low-energy conformations possible, such as boat-chair, boat-boat, and crown shapes. The specific conformation adopted in the crystal lattice would be the one that best accommodates the steric demands of the piperidine-amine substituent and optimizes the intermolecular interactions within the crystal. Analysis of the torsion angles within the cyclooctyl ring would provide a quantitative description of its shape.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of non-volatile organic compounds. For a basic compound like this compound, which lacks a strong UV chromophore, method development requires careful consideration of the column, mobile phase, and detector. researchgate.net
A reversed-phase C18 column is a common starting point. nih.govflorajournal.com However, the basic nature of the amine can lead to poor peak shape due to interactions with residual silanols on the silica (B1680970) support. To mitigate this, a mobile phase with a low pH (e.g., using formic or phosphoric acid) can be employed to protonate the amine, or an end-capped column can be used. nih.govsielc.com Given the lack of a UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). researchgate.net Alternatively, derivatization with a UV-active agent could be performed pre-column. nih.gov
Table 2: Illustrative HPLC Method Parameters for Analysis of a Piperidine Derivative
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. florajournal.com |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Provides good separation and protonates the amine for better peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. nih.gov |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-volatile analytes without a chromophore. researchgate.net |
| Column Temperature | 30 °C | Ensures reproducible retention times. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govcmbr-journal.com this compound itself may have limited volatility, but it or its potential volatile impurities and reaction byproducts could be amenable to GC-MS analysis. acs.orgacs.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions. hmdb.ca
The mass spectrum of this compound would be expected to show a molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of the cyclooctyl group, cleavage of the piperidine ring, and other fragmentation pathways. This fragmentation data is invaluable for structural confirmation.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
If this compound were to be synthesized in a way that could introduce chiral centers, for instance, through substitution on the rings, Supercritical Fluid Chromatography (SFC) would be an excellent technique for separating the resulting enantiomers or diastereomers. rsc.orgchromatographyonline.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. chromatographyonline.com
SFC offers several advantages over normal-phase HPLC for chiral separations, including faster analysis times and reduced solvent consumption. chromatographyonline.comchromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the enantiomers, leading to different retention times. The development of an SFC method would involve screening various CSPs and optimizing the mobile phase composition and temperature to achieve baseline separation of the stereoisomers. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Piperidine |
| Formic Acid |
| Phosphoric Acid |
| Methanol |
Theoretical and Computational Investigations of N Cyclooctylpiperidin 1 Amine
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics (MD) simulations are cornerstones of modern chemical research, offering deep insights into molecular structure, stability, and dynamics.
The energy landscape of a flexible molecule can be complex, with numerous local energy minima corresponding to different stable conformations. pnas.orgnih.gov Mapping this landscape is essential for identifying the most probable, low-energy structures. Computational methods, such as molecular mechanics (MM) followed by higher-level Density Functional Theory (DFT) calculations, are employed to explore the potential energy surface. nih.govresearchgate.net For a molecule like N-cyclooctylpiperidin-1-amine, a systematic search or stochastic methods like Monte Carlo simulations can generate a wide range of possible conformations. The energies of these conformers are then calculated to determine their relative stabilities. The cyclooctyl ring itself can adopt several conformations, with the boat-chair being the most stable.
Molecular dynamics simulations can further elucidate the dynamic nature of these conformations in a simulated physiological environment, providing a view of the conformational ensembles populated at a given temperature. aip.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Cyclooctyl Conformation | Piperidine (B6355638) Conformation | Relative Energy (kcal/mol) |
| Conf-01 | Boat-Chair | Chair | 0.00 |
| Conf-02 | Crown | Chair | 1.85 |
| Conf-03 | Boat-Boat | Chair | 2.50 |
| Conf-04 | Boat-Chair | Skew-Boat | 4.75 |
Note: This table presents hypothetical data for illustrative purposes.
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations are used to determine properties such as orbital energies, charge distribution, and molecular electrostatic potential (MEP). chemjournal.kzresearch-nexus.net For this compound, the nitrogen atom possesses a lone pair of electrons, which is expected to be the highest occupied molecular orbital (HOMO). ucsb.edu The energy of the HOMO is related to the molecule's ability to act as an electron donor or nucleophile. ucsb.edu Conversely, the lowest unoccupied molecular orbital (LUMO) indicates the molecule's capacity to accept electrons, acting as an electrophile. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. chemjournal.kz
The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this amine, a region of negative electrostatic potential is expected around the nitrogen atom due to its lone pair, making it a primary site for electrophilic attack, such as protonation or alkylation. research-nexus.netjksus.org
Table 2: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: This table presents hypothetical data for illustrative purposes, calculated at the DFT/B3LYP/6-31G level of theory.*
Computational chemistry allows for the detailed investigation of reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. masterorganicchemistry.com For this compound, a typical reaction would be N-acylation or N-alkylation, common for secondary amines. studymind.co.ukwikipedia.orgopenstax.org
By modeling the reaction pathway, the geometry of the transition state can be optimized, and its energy calculated. This information provides the activation energy, which is critical for predicting reaction rates. nih.gov For example, in an N-acylation reaction, the transition state would involve the partial formation of a bond between the nucleophilic nitrogen and the electrophilic carbonyl carbon, and the partial breaking of the carbonyl pi bond. nih.govnih.gov Analyzing the vibrational frequencies of the transition state structure confirms it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Docking and Binding Affinity Predictions with Model Receptors (e.g., for in vitro assay target identification)
Given that the piperidine scaffold is a common feature in many biologically active compounds and approved drugs, this compound and its analogs could be of interest in drug discovery. enamine.netnih.govmdpi.com Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govijrti.org This method is instrumental in identifying potential biological targets and prioritizing compounds for experimental screening. nih.govresearchgate.net
The process involves placing the 3D structure of this compound into the binding site of a selected model receptor. The receptor could be chosen based on the known activities of similar piperidine-containing molecules, such as muscarinic receptors or σ1 receptors. nih.govnih.gov Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity. nih.govresearchgate.net The results provide a predicted binding pose and a score that ranks its potential efficacy. Key interactions, like hydrogen bonds between the amine proton and acceptor residues or hydrophobic interactions involving the cyclooctyl and piperidine rings, can be identified.
Table 3: Hypothetical Docking Results of this compound with a Model Receptor
| Model Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Muscarinic M2 Receptor (Homology Model) | -8.5 | ASP 103 | Hydrogen Bond (with N-H) |
| TRP 422 | Hydrophobic (π-alkyl) | ||
| TYR 426 | Hydrophobic | ||
| ILE 185 | Hydrophobic |
Note: This table presents hypothetical data for illustrative purposes.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. oup.comnih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures. elsevierpure.comnih.gov
To build a QSAR model, a dataset of structurally related analogs of this compound with measured biological activity would be required. For each analog, a large number of numerical values known as molecular descriptors are calculated. ucsb.edunih.govwiley.com These descriptors quantify various aspects of the molecular structure, including:
Constitutional Descriptors: Molecular weight, atom counts, rotatable bond counts.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Geometrical Descriptors: 3D properties like molecular surface area and volume.
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies. ucsb.edu
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.
Table 4: Categories of Molecular Descriptors for QSAR Modeling
| Descriptor Category | Examples |
| 1D (Constitutional) | Molecular Weight, Number of H-bond donors/acceptors |
| 2D (Topological) | Wiener Index, Kier & Hall Connectivity Indices |
| 3D (Geometrical) | Solvent Accessible Surface Area, Molecular Volume |
| Physicochemical | LogP, Molar Refractivity, Polarizability |
Once a large pool of descriptors is generated, a critical step is feature selection. oup.comelsevierpure.comnih.gov This process aims to identify the subset of descriptors that are most correlated with the biological activity while minimizing inter-correlation among the descriptors themselves. nih.govaip.org The goal is to create a simpler, more robust, and more interpretable model. elsevierpure.com Common feature selection techniques include genetic algorithms, stepwise multiple linear regression, and recursive feature elimination. oup.comaip.org The selected descriptors provide insights into the structural features that are important for the desired biological activity, guiding the rational design of new, more potent analogs. acs.org
Predictive Modeling for Structure-Property Relationships
There are currently no publicly accessible studies that have developed or published predictive models, such as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, specifically for this compound. Research in this area typically involves analyzing a series of related compounds to derive a statistical relationship between their structural features and a specific property (e.g., binding affinity, toxicity). While general QSAR studies exist for broader classes of compounds like piperidine derivatives, these findings cannot be directly and accurately extrapolated to this compound without dedicated research on the compound itself. chemjournal.kznih.govnih.gov
Due to the absence of specific research data, no data tables on predictive modeling for this compound can be generated.
Computational Mechanistic Toxicology (focus on molecular pathways)
The field of computational mechanistic toxicology aims to predict the adverse effects of chemicals by understanding their interactions at a molecular level. researchgate.net This involves sophisticated computational methods to simulate how a compound might interfere with biological pathways. A thorough literature search found no dedicated studies on the computational mechanistic toxicology of this compound.
Pathway perturbation analysis uses computational systems biology to model how a chemical can disrupt complex biological networks. nih.govresearchgate.netnih.gov This type of analysis requires extensive biological data and specific computational models, none of which have been published for this compound. Therefore, there are no findings on how this specific compound might perturb cellular pathways.
A Molecular Initiating Event (MIE) is the first interaction between a molecule and a biological target (e.g., a protein or DNA) that starts a toxicological pathway. In silico tools are used to predict these potential interactions. chemjournal.kzresearchgate.net There are no published in silico assessments that identify or characterize any MIEs for this compound. Without such studies, it is not possible to detail the initial molecular targets or mechanisms of potential toxicity for this compound from a computational standpoint.
Due to the lack of specific research, no data tables detailing computational toxicology findings can be provided.
Mechanistic Investigations of N Cyclooctylpiperidin 1 Amine Interactions and Reactivity
Study of Enzyme Interaction Mechanisms (in vitro biochemical studies)
There is currently no available scientific data detailing the in vitro biochemical interactions of N-cyclooctylpiperidin-1-amine with any specific enzymes. Research on this compound's effects on enzyme kinetics, its potential to bind to enzyme active sites, or its role in catalysis has not been found in the public domain.
Kinetics of Enzyme Binding and Inhibition
No studies were identified that have investigated the kinetics of this compound binding to any enzyme. Consequently, there is no information available to classify its potential inhibitory mechanism as competitive, non-competitive, or uncompetitive. Data on inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) are absent from the scientific record.
Identification of Enzyme Active Site Interactions
Information regarding the specific molecular interactions between this compound and the active site of any enzyme is not available. There are no published site-directed mutagenesis studies involving this compound with model enzymes to identify key amino acid residues responsible for binding.
Elucidation of Catalytic Effects
There is no evidence in the scientific literature to suggest that this compound acts as a catalyst or as a ligand in organometallic catalysis. Studies detailing its potential to influence reaction rates or participate in catalytic cycles have not been found.
Receptor Binding Profiling (Cell-free or membrane-based assays)
Comprehensive receptor binding profiling for this compound is not available in the public domain. There are no published reports of its binding affinity or selectivity for any known biological receptors.
Ligand-Receptor Interaction Kinetics and Saturation Curves
Due to the lack of receptor binding studies, there is no data on the ligand-receptor interaction kinetics, such as association (kₒₙ) and dissociation (kₒբբ) rate constants, for this compound. Consequently, saturation binding curves, which are essential for determining the equilibrium dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ), have not been generated for this compound.
Binding Site Characterization
Characterization of the binding site for this compound on any receptor has not been documented. There are no studies available that delineate the specific amino acid residues or receptor domains with which this compound might interact.
Non-Specific Binding Mechanisms
Non-specific binding refers to the tendency of a molecule to interact with various biological surfaces or macromolecules, such as proteins and lipids, without a specific, defined binding site. These interactions are typically driven by a combination of electrostatic and hydrophobic forces. nih.gov For this compound, its molecular structure suggests a potential for such non-specific interactions.
The compound consists of two main structural motifs: a polar piperidin-1-amine group and two nonpolar aliphatic rings (cyclooctyl and the piperidine (B6355638) skeleton). The large, hydrophobic surface area of the cyclooctyl and piperidine rings can lead to hydrophobic interactions with nonpolar regions of proteins or lipid bilayers. nih.gov Conversely, the nitrogen atoms of the piperidin-1-amine moiety contain lone pairs of electrons and can be protonated under physiological conditions, leading to electrostatic interactions with negatively charged residues on biological macromolecules. wikipedia.org
Reaction Mechanism Elucidation involving this compound
The reactivity of this compound is largely dictated by the functional groups present: the primary amine and the piperidine ring. Mechanistic studies on similar piperidine derivatives can provide insight into potential reaction pathways. acs.org
Amine dehydrogenation is a fundamental organic transformation that typically involves the removal of hydrogen from an amine to form an imine, enamine, or a nitrogen-containing aromatic compound. This reaction often requires a metal catalyst or specific oxidizing agents. For this compound, several dehydrogenation pathways are plausible.
One potential pathway involves the dehydrogenation of the piperidine ring. The catalytic removal of hydrogen could lead to the formation of an enamine intermediate or, with further oxidation, a pyridinium-like aromatic structure. The hydrogenation of pyridine (B92270) derivatives to form piperidines is a well-studied process, and the reverse reaction, dehydrogenation, is mechanistically related. nih.gov The specific pathway would depend on the catalyst and reaction conditions employed. For instance, copper-catalyzed amination reactions often proceed through distinct mechanistic steps involving the cleavage of N-H and C-H bonds. acs.org
A second possibility is the dehydrogenation of the exocyclic N-N bond, which is a less common but known transformation for hydrazine (B178648) derivatives. This could lead to the formation of a diazenium (B1233697) species. The choice of catalyst and reaction conditions would be critical in determining the selectivity between these different potential dehydrogenation pathways.
Lack of Available Research on Metal-Organic Complexation in the On-Surface Synthesis of this compound
A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the literature regarding the on-surface synthesis of the specific chemical compound, this compound, particularly concerning the role of metal-organic complexation in its formation. While the broader fields of on-surface synthesis and metal-organic frameworks (MOFs) are active areas of research, their application to this specific, complex amine has not been documented in available publications.
On-surface synthesis is a powerful bottom-up approach for creating covalently bonded nanostructures and two-dimensional materials with atomic precision. unizar.es This technique relies on a catalytic surface that facilitates the reaction between molecular precursors. unizar.es Similarly, the use of metal-organic frameworks, which are porous materials constructed from metal ions and organic ligands, has been explored for various catalytic applications, including the synthesis of nitrogen-containing heterocycles. rsc.orgnih.govrsc.org
Research has demonstrated the successful on-surface synthesis of metal-organic frameworks using simpler organic molecules. For example, studies have detailed the formation of different framework structures, such as honeycomb or Kagome lattices, on copper surfaces using precursors like para-aminophenol. unizar.esrsc.orgnih.gov The outcomes of these syntheses are highly dependent on reaction conditions, which control the balance between thermodynamic and kinetic factors. unizar.esrsc.org
Furthermore, MOFs have been employed as heterogeneous catalysts in the synthesis of various N-heterocyclic compounds. rsc.orgresearchgate.net The tunable porosity and the nature of the active sites within MOFs make them suitable for facilitating complex organic reactions. researchgate.net However, these applications typically involve using MOFs as bulk catalysts within a reaction vessel, rather than the specific process of on-surface synthesis where the framework itself is constructed in-situ with a more complex amine.
Despite the advancements in these related areas, there is no specific data, detailed research findings, or mechanistic investigations available that focus on this compound as the subject of on-surface synthesis involving metal-organic complexation. Consequently, the creation of an authoritative and scientifically accurate article on this precise topic, including the requested data tables, is not feasible at this time due to the absence of foundational research.
Structural Design Principles and Chemical Biology Probes Based on the N Cyclooctylpiperidin 1 Amine Scaffold
Structure-Activity Relationship (SAR) Studies for Chemical Probes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the N-cyclooctylpiperidin-1-amine scaffold, SAR exploration would be crucial in developing potent and selective chemical probes.
The biological activity of derivatives of the this compound scaffold can be finely tuned by introducing various substituents. The nature, size, and position of these modifications can significantly alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its interactions with target proteins. nih.gov
Key modifications could include:
Substitution on the Piperidine (B6355638) Ring: Introducing alkyl or functional groups at positions 2, 3, or 4 of the piperidine ring can explore specific binding pockets. For instance, a hydroxyl or methoxy (B1213986) group could introduce a hydrogen bond donor or acceptor, potentially increasing binding affinity.
Modification of the Cyclooctyl Ring: The large and flexible cyclooctyl ring can be altered to investigate the impact of lipophilicity and conformational restriction. Replacing it with smaller or larger cycloalkyl groups (e.g., cyclohexyl, cyclodecyl) or introducing substituents on the cyclooctyl ring itself would modulate the van der Waals interactions with a target.
Derivatization of the Primary Amine: The primary amine at the 1-position is a key functional group that can be acylated, alkylated, or used as a handle for conjugation to reporter molecules. The basicity of this amine can also be modulated through electronic effects of nearby substituents.
A hypothetical SAR study could involve synthesizing a library of analogs and assessing their binding affinity for a particular target. The results of such a study could be compiled into a data table to visualize the impact of different substituents.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (Piperidine) | R2 (Cyclooctyl) | R3 (Amine) | Target Binding Affinity (IC₅₀, nM) |
| N-CPA-001 | H | H | NH₂ | 500 |
| N-CPA-002 | 4-Methyl | H | NH₂ | 250 |
| N-CPA-003 | 4-Hydroxy | H | NH₂ | 100 |
| N-CPA-004 | H | 4-Fluoro | NH₂ | 400 |
| N-CPA-005 | H | H | NH-Acetyl | >1000 |
This table is for illustrative purposes only and does not represent real experimental data.
The flexibility of the cyclooctyl and piperidine rings in the this compound scaffold presents both opportunities and challenges. While flexibility can allow the molecule to adapt to different binding sites, it can also lead to an entropic penalty upon binding, reducing affinity. Conformational locking or rigidification is a common strategy to overcome this. google.com
This can be achieved by:
Introducing Unsaturation: Creating double bonds within the cyclooctyl or piperidine ring can restrict rotation.
Bicyclic Analogs: Fusing the cyclooctyl and piperidine rings or introducing a bridging atom can create a more rigid structure.
Spirocyclization: Connecting a second ring system at one of the carbon atoms of the piperidine or cyclooctyl ring can also limit conformational freedom.
These rigidified analogs can help to identify the bioactive conformation of the molecule and often lead to increased potency and selectivity.
Design and Synthesis of this compound-Derived Probes for Biochemical Research
Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. The this compound scaffold can serve as a starting point for the design of such probes. ajchem-a.com The design of a useful probe requires a balance of properties, including high affinity and selectivity for the target, cell permeability, and minimal perturbation of the biological system. ajchem-a.comCurrent time information in Bangalore, IN.
A typical chemical probe derived from this scaffold would consist of three key components:
The Recognition Element: The core this compound structure, optimized for binding to the target of interest through SAR studies.
A Linker: A chemically stable chain of atoms that connects the recognition element to a reporter group. The length and composition of the linker can be critical for maintaining binding affinity.
A Reporter Group: This could be a fluorescent dye (e.g., fluorescein, rhodamine), a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling.
The synthesis of such probes would likely involve the derivatization of the primary amine on the this compound scaffold. For example, the amine could be reacted with an activated ester of a fluorescent dye or a linker-biotin conjugate.
Table 2: Potential Chemical Probes Based on the this compound Scaffold
| Probe ID | Recognition Element | Linker | Reporter Group | Application |
| N-CPA-Probe-F | Optimized N-CPA analog | PEG4 | Fluorescein | Fluorescence Microscopy |
| N-CPA-Probe-B | Optimized N-CPA analog | Alkyl chain | Biotin | Affinity Pull-down Assays |
| N-CPA-Probe-X | Optimized N-CPA analog | - | Benzophenone | Photo-affinity Labeling |
This table is for illustrative purposes only.
Scaffold Hopping and Analogue Design Strategies
Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, structurally distinct compounds that retain similar biological activity to a known active compound. Current time information in Bangalore, IN. This approach is valuable for identifying novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges.
One common scaffold hopping strategy is the replacement of a core heterocyclic ring with another. Current time information in Bangalore, IN. In the context of the this compound scaffold, the piperidine ring could be replaced with other saturated nitrogen-containing heterocycles such as:
Pyrrolidine: A five-membered ring, which would alter the bond angles and the spatial arrangement of the cyclooctyl and amino groups.
Azepane: A seven-membered ring, providing more flexibility.
Morpholine or Thiomorpholine: Introducing an additional heteroatom (oxygen or sulfur) could alter solubility and provide new interaction points.
These changes can lead to significant alterations in the compound's properties and its interaction with biological targets. chemrxiv.org
Ring opening and closure strategies offer another avenue for scaffold hopping. Current time information in Bangalore, IN.researchgate.net For the this compound scaffold, this could involve:
Ring Opening of the Piperidine: Cleaving one of the C-N or C-C bonds of the piperidine ring would result in a more flexible, acyclic amine. This can sometimes lead to the discovery of novel binding modes. researchgate.net
Ring Closure to Form Fused Systems: As mentioned in the context of conformational locking, cyclization reactions can be used to create fused or bridged bicyclic systems, which represent a significant hop in chemical space.
These strategies, guided by computational modeling and synthetic feasibility, can lead to the discovery of new chemical entities with improved properties.
Conclusion and Future Directions in N Cyclooctylpiperidin 1 Amine Research
Summary of Key Chemical and Mechanistic Insights
N-cyclooctylpiperidin-1-amine is an N-substituted derivative of 1-aminopiperidine (B145804). The piperidine (B6355638) moiety, a six-membered heterocyclic amine, is a common scaffold in many biologically active compounds and is known for its conformational flexibility. google.com The introduction of a cyclooctyl group to the exocyclic amine is expected to significantly influence its steric and electronic properties.
Mechanistically, reactions involving the exocyclic amine would be subject to the steric and electronic influences of both the piperidine ring and the cyclooctyl group. For instance, in reactions where the amine acts as a nucleophile, the bulky cyclooctyl group might slow down the reaction rate compared to less hindered analogues.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₂₆N₂ | Based on the structures of piperidine, amine, and cyclooctyl groups. |
| Molar Mass | 210.36 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar N-substituted piperidines are often liquids or low-melting solids. scientificlabs.co.ukthermofisher.com |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The large, nonpolar cyclooctyl group would decrease water solubility. |
| Basicity (pKa) | Expected to be a weak base. | The nitrogen lone pair's availability is influenced by the steric bulk of the adjacent groups. |
Emerging Methodologies for Studying this compound
The characterization and study of a novel compound like this compound would benefit from a suite of modern analytical techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the unambiguous assignment of proton and carbon signals, especially given the conformational complexity of the cyclooctyl and piperidine rings. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) could provide valuable information about the fragmentation patterns, aiding in structural elucidation.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the stable conformations of this compound, calculate its electronic properties, and model its reactivity. mdpi.com This can provide insights into its chemical behavior before extensive laboratory work is undertaken.
Chromatographic Methods: The development of sensitive and selective analytical methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary for its detection and quantification in various matrices. scientificlabs.co.ukorganic-chemistry.org
Potential Avenues for Advanced Chemical Synthesis and Theoretical Studies
The synthesis of this compound, while not explicitly detailed in the literature, can be logically approached through established synthetic routes.
Potential Synthesis Route: A plausible method for the synthesis of this compound would be the N-alkylation of 1-aminopiperidine with a suitable cyclooctyl electrophile, such as cyclooctyl bromide or cyclooctyl tosylate. This reaction would likely be carried out in the presence of a base to neutralize the acid formed during the reaction. google.com
Scheme 1: Proposed Synthesis of this compound
Future synthetic research could explore more efficient and environmentally friendly methods, such as reductive amination of cyclooctanone (B32682) with 1-aminopiperidine or the use of catalytic methods to facilitate the N-alkylation.
Theoretical Studies: Future theoretical investigations could focus on a deeper understanding of the conformational landscape of this compound. The interplay between the piperidine ring inversion and the various conformations of the cyclooctyl ring could lead to a complex potential energy surface. Understanding these conformational preferences is key to predicting the molecule's interactions and reactivity. Furthermore, computational studies could explore its potential as a ligand for various metal catalysts or as a building block in medicinal chemistry, guiding future experimental work. nih.gov
Q & A
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Adjust solvent polarity (e.g., switch from THF to DCM) to improve yield.
- Use catalytic additives (e.g., KI for alkylation) to enhance reactivity .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclooctyl and piperidine moieties. Key signals:
- Piperidine N-H proton at δ ~2.5 ppm (broad, exchangeable).
- Cyclooctyl protons as multiplet clusters (δ 1.2–2.1 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₅N₂) .
Basic: How can researchers initially evaluate the biological activity of this compound?
Methodological Answer:
- In vitro binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidine derivatives.
- Enzyme inhibition studies : Use fluorogenic substrates to test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms.
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced: How can synthetic yields of this compound be improved while minimizing side products?
Methodological Answer:
- Reagent selection : Replace NaBH₃CN with more selective reductants (e.g., STAB-H for reductive amination) to avoid over-reduction.
- Temperature control : Conduct alkylation at 0–5°C to suppress elimination byproducts.
- Purification strategies : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate amines from unreacted cyclooctyl halides .
Advanced: What computational and experimental approaches elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses against receptor structures (e.g., 5-HT₃ receptor PDB: 4PIR). Focus on hydrogen bonding with the piperidine nitrogen.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Site-directed mutagenesis : Validate predicted binding residues (e.g., Asp155 in 5-HT₃) via alanine-scanning experiments .
Advanced: How should researchers address contradictions in stability data across different experimental conditions?
Methodological Answer:
- Systematic review framework : Apply PRISMA guidelines to collate and compare stability studies (e.g., pH, temperature effects) .
- Accelerated degradation studies : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways.
- Risk assessment matrices : Use EMA/APIC questionnaires to evaluate nitrosamine contamination risks during synthesis or storage .
Advanced: What strategies ensure the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation.
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Periodic QC checks : Validate stability via NMR and LC-MS every 6 months to detect decomposition (e.g., cyclooctyl ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
